Distinct Dimer Structure vs. Monomeric Impurities
Salmeterol EP Impurity G is structurally defined as a dimer (C50H72N2O7, MW 813.12) formed through an N-alkylation side reaction, which differentiates it from monomeric impurities like EP Impurity D (an O-alkyl impurity, C25H35NO4, MW 415.53) and EP Impurity A (a desalkyl impurity, C24H30ClNO5, MW 447.95) [1]. This significant difference in molecular complexity and mass (nearly twice that of monomeric impurities) directly impacts its chromatographic behavior and mass spectrometric response, requiring a distinct reference standard for accurate quantification [2].
| Evidence Dimension | Molecular Identity and Mass |
|---|---|
| Target Compound Data | Molecular Formula: C50H72N2O7, Molecular Weight: 813.12 g/mol |
| Comparator Or Baseline | EP Impurity D: C25H35NO4, 415.53 g/mol. EP Impurity A: C24H30ClNO5, 447.95 g/mol |
| Quantified Difference | Target compound molecular weight is 1.96x (EP D) and 1.82x (EP A) greater than comparators |
| Conditions | Structural comparison based on published chemical data from supplier CoA and pharmacopoeial listings |
Why This Matters
Procuring the correct, structurally authenticated reference standard is non-negotiable for method development and validation, as a standard of incorrect molecular weight will lead to inaccurate response factors and failed system suitability tests.
- [1] CATO Research Chemicals. Salmeterol Dimer Impurity (Mixture of Diastereomers). CATO Product Page. CAS 1391051-88-9. Accessed 2026. View Source
- [2] Pharmaffiliates. 4-(1-Hydroxy-2-((2-hydroxy-4-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)benzyl)(6-(4-phenylbutoxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol. Pharmaffiliates Product Page. CAS 1391051-88-9. Accessed 2026. View Source
